

BPR1K871 Synthesis Scale-Up: Technical Support Center

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Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B1149925	Get Quote

For researchers, scientists, and drug development professionals working on the synthesis of **BPR1K871**, this technical support center provides troubleshooting guidance and answers to frequently asked questions regarding scale-up challenges. The information is based on the development of a robust, kilogram-scale synthetic route, addressing common issues encountered in moving from medicinal chemistry scales to larger production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the original medicinal chemistry synthesis of **BPR1K871** (Route A)?

A1: The initial seven-step synthesis route for **BPR1K871**, while suitable for exploring structure-activity relationships, presents several significant challenges during scale-up.[1][2][3][4] These include:

- Low and Variable Yields: The overall yield of Route A is approximately 7.7% on a milligram scale, which decreases at the gram scale.[1][2][3][4] Steps such as chlorination, the SNAr reaction, and the final dimethyl amination are prone to variable yields.[1][2]
- Impurity Formation: The chlorination step is particularly problematic, leading to the formation of inseparable impurities.[1][2][3][4] Additionally, several unknown side products can form during the final dimethylamino substitution reaction.[1][2]



- Hazardous Reagents: The use of sodium hydride in dimethylformamide (NaH/DMF) for certain steps poses safety risks at larger scales.[1][2][3][4]
- Difficult Purifications: The process requires multiple, laborious column chromatography steps to purify intermediates and the final product, which is not practical for large-scale production. [1][2][3][4]

Q2: An improved synthesis (Route B3) has been developed. What are its key advantages for scale-up?

A2: The optimized six-step Route B3 was designed to overcome the limitations of the initial synthesis.[1][2][3][4] Its main advantages are:

- Improved Yield: Route B3 provides a significantly higher overall yield of 16.5% for the synthesis of 3.09 kg of **BPR1K871** with 97.8% HPLC purity.[1][2][3][4]
- Avoidance of Chromatography: This route eliminates the need for column chromatography for purification.[1][2][3][4]
- Safer Reagents: Hazardous reagents like NaH/DMF have been avoided.[1][2][3][4]
- Reduced Impurities: The use of phosphoryl trichloride (POCI3) instead of thionyl chloride (SOCI2) for chlorination minimizes the formation of impurities.[1][2][3]
- Efficient Purification: The implementation of techniques like liquid-liquid continuous extraction and recrystallization simplifies the purification of intermediates.[1][2][3]
- Process Efficiency: A "telescoped synthesis" approach for a key intermediate improves the overall efficiency.[1][2][3]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Low yield in quinazolinone formation (Step 1)	Incomplete conversion of starting material; formation of unknown impurities.	Use ethanol as the solvent and reflux with 2.0 equivalents of formamidine acetate. This allows for easy filtration of the pure product, which is insoluble in ethanol.[2]
Variable yields and impurities in chlorination	Use of SOCI2, which can lead to the formation of pseudo-dimeric and other impurities, especially with inefficient heat transfer during quenching on a large scale.	Replace SOCI2 with POCI3. This requires a smaller molar equivalent of the reagent and significantly reduces the formation of impurities, simplifying the purification process.[1][2]
Formation of pseudo-dimeric impurity (19) during SNAr reaction	The specific reaction conditions may favor the formation of this side product.	The use of diisopropylethylamine (DIPEA) in acetonitrile has been shown to suppress the formation of impurity 19 to a minimum level (3.3%) during bulk synthesis.
Difficult purification of intermediates and final product	The presence of closely related impurities and side products necessitates column chromatography.	The optimized Route B3 is designed to produce intermediates that can be purified through recrystallization or extraction. For example, the trifluoroacetic acid salt of amine 16 can be isolated by recrystallization from a methanol/diethyl ether mixture.[1][2]



	NaH is a hazardous and	The improved synthesis routes
Safety concerns with the use	flammable reagent, making its	(B1, B2, and B3) were
of NaH/DMF	use on a large scale	designed to avoid the use of
	challenging.	NaH/DMF.[1][2][3][4]

Data Presentation

Comparison of Synthesis Routes for BPR1K871

Parameter	Route A (Medicinal Chemistry)	Route B3 (Optimized Scale- Up)
Number of Steps	7	6
Overall Yield	7.7%	16.5%
Scale	Milligram to Gram	Kilogram (3.09 kg)
Purification Method	Column Chromatography	No Column Chromatography
Hazardous Reagents	NaH/DMF	Avoided
Chlorinating Agent	SOCI2	POCI3
Key Advantages	Good for SAR studies	High yield, scalable, safer, and more efficient

Experimental Protocols

Protocol 1: Optimized Chlorination (Step 3 of Route B3)

This protocol describes the chlorination of the pyrimidinone intermediate using POCI3 to minimize impurity formation.

- To the pyrimidinone intermediate in acetonitrile, add phosphoryl trichloride (POCI3, 2.0 equivalents).
- Heat the reaction mixture to approximately 80 °C for 8 hours.
- Monitor the reaction progress by HPLC.



• Upon completion, the resulting chloro intermediate is used in the next step without purification. This "telescoped" approach improves efficiency.[1]

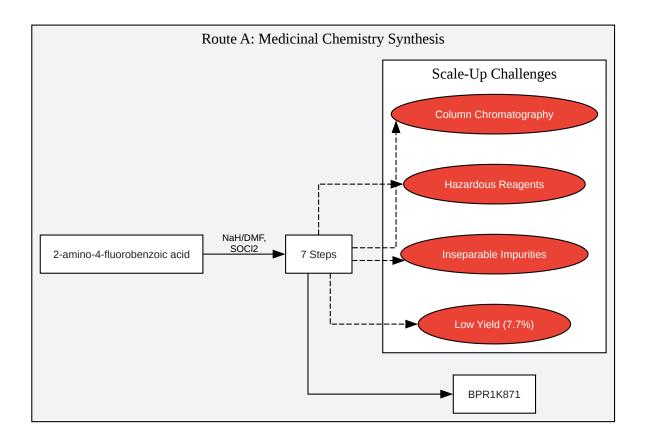
Protocol 2: SNAr Reaction with Impurity Suppression (Step 4 of Route B3)

This protocol details the SNAr reaction to form the Boc-protected amino intermediate 15, while minimizing the formation of the pseudo-dimeric impurity 19.

- Dissolve the crude chloro intermediate 14 in acetonitrile.
- Add the key thiazole intermediate 7 (0.9 equivalents) and diisopropylethylamine (DIPEA, 1.0 equivalent).
- Heat the reaction mixture to 55-75 °C for 8 hours.
- Monitor the reaction by HPLC to ensure the consumption of the starting material and minimal formation of impurity 19.
- Upon completion, proceed with the workup and isolation of the product 15. The yield for this two-step (chlorination and SNAr) process is approximately 52% on a multigram scale.[1]

Visualizations Signaling Pathways and Experimental Workflows

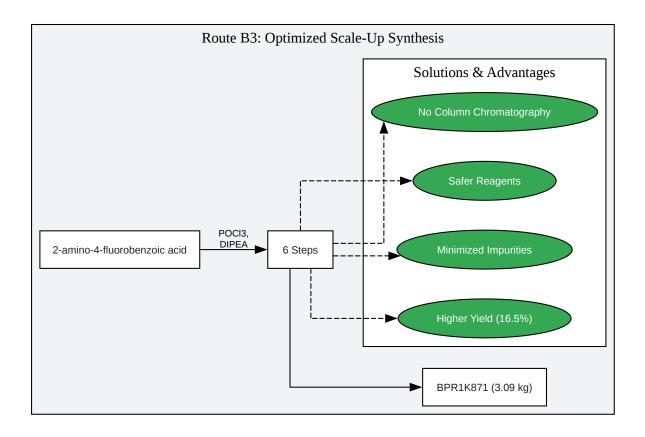




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Caption: Challenges in the scale-up of the original BPR1K871 synthesis (Route A).

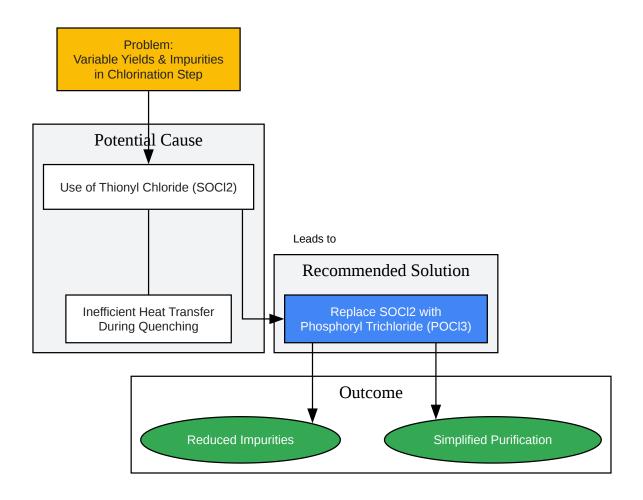




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Caption: Solutions implemented in the optimized BPR1K871 synthesis (Route B3).





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